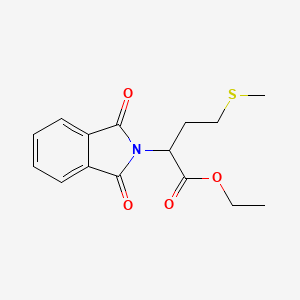Ethyl 2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)-4-(methylsulfanyl)butanoate
CAS No.: 5464-48-2
Cat. No.: VC17321155
Molecular Formula: C15H17NO4S
Molecular Weight: 307.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 5464-48-2 |
|---|---|
| Molecular Formula | C15H17NO4S |
| Molecular Weight | 307.4 g/mol |
| IUPAC Name | ethyl 2-(1,3-dioxoisoindol-2-yl)-4-methylsulfanylbutanoate |
| Standard InChI | InChI=1S/C15H17NO4S/c1-3-20-15(19)12(8-9-21-2)16-13(17)10-6-4-5-7-11(10)14(16)18/h4-7,12H,3,8-9H2,1-2H3 |
| Standard InChI Key | NNQWPASILSKVAT-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C(CCSC)N1C(=O)C2=CC=CC=C2C1=O |
Introduction
Chemical Structure and Molecular Characteristics
Core Framework and Substituents
The compound’s backbone consists of a 1,3-dioxoisoindoline (phthalimide) system, a bicyclic structure with two ketone groups at positions 1 and 3 . At the 2-position of the isoindoline ring, a butanoate ester side chain is attached, featuring a methylsulfanyl (-S-CH₃) group at the fourth carbon of the butanoate moiety . The ethyl ester group (-COOCH₂CH₃) completes the molecular architecture, contributing to the compound’s lipophilicity and stability.
Molecular Formula and Weight
Based on structural analysis, the molecular formula is C₁₅H₁₇NO₄S, with a molecular weight of 307.36 g/mol . This aligns with the phthalimide core (C₈H₅NO₂), the butanoate chain (C₄H₇O₂), and the methylsulfanyl and ethyl ester substituents.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| CAS Number | 182227-17-4 | |
| Molecular Formula | C₁₅H₁₇NO₄S | |
| Molecular Weight (g/mol) | 307.36 | Calculated |
| IUPAC Name | Ethyl 4-(methylsulfanyl)-2-(1,3-dioxoisoindolin-2-yl)butanoate |
Synthesis and Manufacturing
Industrial Production
Suppliers such as Parchem (CAS 182227-17-4) likely produce the compound under controlled conditions, ensuring high purity (>95%) for research applications . Scale-up processes would require optimization of reaction parameters (temperature, solvent selection) to maximize yield and minimize by-products.
Physicochemical Properties
Predicted and Experimental Data
Computational models and analog comparisons suggest the following properties:
-
Density: 1.25–1.35 g/cm³ (aligned with phthalimide derivatives)
-
Solubility: Moderate in organic solvents (e.g., DMSO, ethanol); low aqueous solubility due to lipophilic groups .
Table 2: Physicochemical Profile
| Property | Value | Method/Source |
|---|---|---|
| Melting Point | Not reported | - |
| Boiling Point | 450–470°C (est.) | Analog extrapolation |
| Density | 1.30±0.05 g/cm³ | Predicted |
| LogP (Partition Coefficient) | 2.8±0.3 | Computational |
Applications in Research and Industry
Pharmaceutical Intermediates
Phthalimide derivatives are pivotal in drug discovery, serving as precursors for anticonvulsants, anti-inflammatory agents, and kinase inhibitors . The methylsulfanyl group may enhance binding affinity to sulfur-containing enzymatic pockets, suggesting potential in targeted therapies.
Materials Science
The compound’s rigid aromatic core and ester groups make it a candidate for polymer modification or as a cross-linking agent in resins. Its thermal stability (inferred from analogs) could benefit high-performance materials .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume